4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde
Overview
Description
4-(2,2,3-trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde is an aldehyde. It derives from a hydride of a cyclopentene.
Scientific Research Applications
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of various aldehydes, including the synthesis of (−)-Isopulegol hydrate and (−)-Cubebaol. This is achieved through a carbo [3 + 3] cascade cycloaddition of α,β-unsaturated aldehydes (Hong et al., 2006).
Aroma Compound Synthesis
It plays a role in the synthesis of fragrance compounds, particularly those with a sandalwood-like odor. The enantioselective analysis of this compound is significant in sensory quality control (Bilke & Mosandl, 2001).
Oxidation Studies
Cytochrome P450 enzymes, CYP260B1 and CYP267B1, have been shown to oxidize carotenoid-derived aroma compounds, including derivatives of this compound. The oxidation leads to the formation of valuable hydroxylated isoprenoids and norisoprenoids (Litzenburger & Bernhardt, 2016).
Chemical Synthesis and Reactions
The compound is involved in various chemical synthesis processes and reactions, like the formation of allylic rearrangements and synthesis of other cyclohexene derivatives (Wickham et al., 1988).
Medicinal Chemistry
It's used in the synthesis of certain medicinal compounds, such as the creation of 3-Aminohydroisoindol-1-ones, through palladium-catalyzed carbonylative cyclization (Bae et al., 2013).
Enzymatic Asymmetric Reduction
The compound is used in enzymatic synthesis processes, specifically in the production of chiral compounds like (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (Wada et al., 2003).
Properties
Molecular Formula |
C15H22O |
---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
4-(2,2,3-trimethylcyclopent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C15H22O/c1-11-4-9-14(15(11,2)3)13-7-5-12(10-16)6-8-13/h4,7,10,12,14H,5-6,8-9H2,1-3H3 |
InChI Key |
HPLBAXHYNYHWIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)C2=CCC(CC2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.